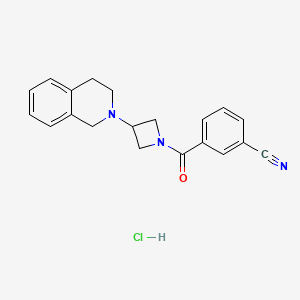
3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzonitrile hydrochloride is a complex organic compound known for its unique structural properties. This compound is part of a class of molecules that have significant roles in various scientific and industrial fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzonitrile hydrochloride typically involves several steps:
Formation of the Azetidine Core: : This involves cyclization reactions often starting from appropriate precursors, involving reagents like triphosgene and a base such as triethylamine.
Incorporation of the Isoquinoline Moiety: : This step might involve a coupling reaction, utilizing reagents like 3,4-dihydroisoquinoline under suitable conditions.
Attachment of the Benzonitrile Group: : The final steps typically include a coupling or acylation reaction to attach the benzonitrile group to the azetidine core.
Industrial Production Methods: Industrial production often scales these reactions with careful optimization of conditions to ensure high yields and purity. Large-scale synthesis may require specialized equipment to handle the intermediates and by-products efficiently.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes:
Oxidation and Reduction: : This compound can undergo oxidation to form different derivatives or reduction under appropriate conditions, involving reagents like lithium aluminum hydride for reduction.
Substitution Reactions: : Given the functional groups present, it can participate in various substitution reactions, particularly nucleophilic substitutions.
Oxidizing Agents: : Examples include potassium permanganate or chromium trioxide.
Reducing Agents: : Examples include lithium aluminum hydride, sodium borohydride.
Solvents: : Reactions often use solvents like dichloromethane, tetrahydrofuran (THF), or acetonitrile.
Major Products Formed: Depending on the reactions, major products might include different oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: : Used as a building block in the synthesis of more complex organic molecules.
Biochemical Studies: : The compound may act as a probe or a reagent in biochemical assays to study protein-ligand interactions.
Pharmaceutical Research: : Potentially explored for its biological activity, possibly as a precursor or a component in drug synthesis.
Material Science: : Utilized in the creation of new materials with unique properties, possibly in polymer science or nanotechnology.
Wirkmechanismus
The mechanism by which 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzonitrile hydrochloride exerts its effects is dependent on its chemical structure, allowing it to interact with various biological targets. It may act by binding to specific proteins or enzymes, altering their function and affecting biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
3-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzonitrile
3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzonitrile hydrochloride
3,4-Dihydroisoquinoline derivatives
Uniqueness: Compared to other similar compounds, 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzonitrile hydrochloride features a unique combination of the azetidine and isoquinoline moieties, providing distinct physicochemical properties and reactivity profiles.
This is a snapshot of a fascinating compound with diverse applications and unique structural properties. The real magic is in how it’s used to uncover mysteries of chemistry and biology, creating innovative solutions in science and industry. If there’s anything else you want to deep dive into, you know where to find me!
Eigenschaften
IUPAC Name |
3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidine-1-carbonyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O.ClH/c21-11-15-4-3-7-17(10-15)20(24)23-13-19(14-23)22-9-8-16-5-1-2-6-18(16)12-22;/h1-7,10,19H,8-9,12-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBQZPGTBKDZOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CC=CC(=C4)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
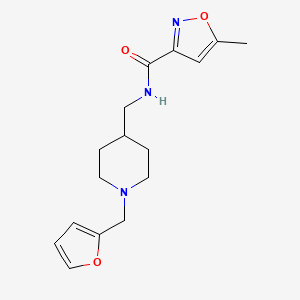
![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2506325.png)
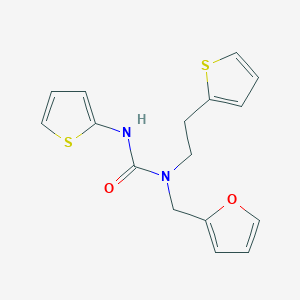
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2506329.png)
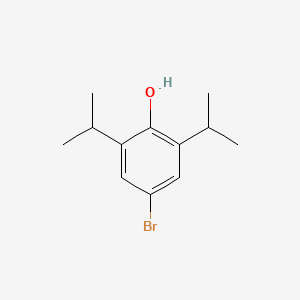
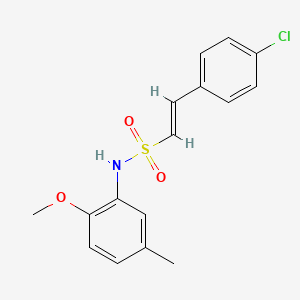

![N-(4-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2506334.png)
![N-(2,2-Dimethyloxan-4-yl)-N-[(3-fluoro-4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2506335.png)


![7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2506341.png)

![3-{3-chloro-5H,6H,7H,8H-pyrido[3,4-c]pyridazine-7-carbonyl}-5-methyl-1,2-thiazole](/img/structure/B2506343.png)
